
2-Isopropyl-2-methyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-methyl-1,3-cyclohexanedione is an organic compound with the molecular formula C10H16O2 It is a derivative of 1,3-cyclohexanedione, characterized by the presence of isopropyl and methyl groups at the second position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-2-methyl-1,3-cyclohexanedione can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclohexanedione. The process typically includes the following steps:
Formation of the Enolate: 1,3-cyclohexanedione is treated with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the enolate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the diketone to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Corresponding diketones.
Reduction: Diols.
Substitution: Various substituted cyclohexanediones depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-2-methyl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-isopropyl-2-methyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: The parent compound, which lacks the isopropyl and methyl groups.
2-Methyl-1,3-cyclohexanedione: A similar compound with only a methyl group at the second position.
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A well-known reagent with two methyl groups at the fifth position.
Uniqueness
2-Isopropyl-2-methyl-1,3-cyclohexanedione is unique due to the presence of both isopropyl and methyl groups at the second position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence its stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(3)8(11)5-4-6-9(10)12/h7H,4-6H2,1-3H3 |
InChI Key |
OQAZCRIXULFWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


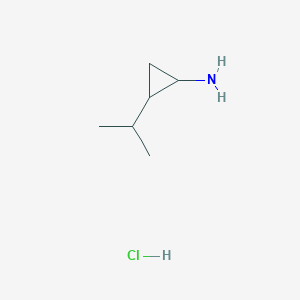



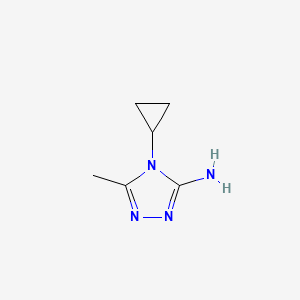

amine](/img/structure/B13250044.png)

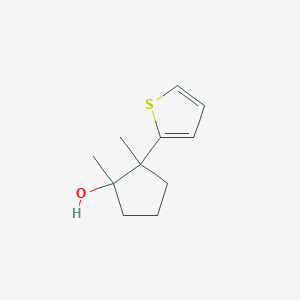
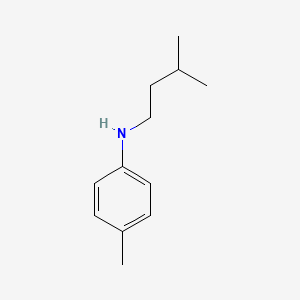
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)
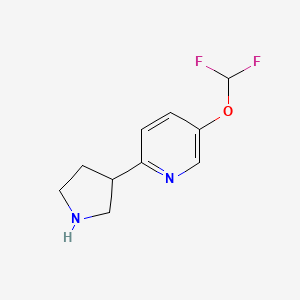

![1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B13250084.png)
